molecular formula C9H17NO2 B13550080 Ethyl 3-amino-2-cyclobutylpropanoate

Ethyl 3-amino-2-cyclobutylpropanoate

Cat. No.: B13550080
M. Wt: 171.24 g/mol
InChI Key: GVLZJBKJVMDKIT-UHFFFAOYSA-N
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Description

Ethyl 3-amino-2-cyclobutylpropanoate is a cyclobutane-containing ester derivative with an amino group positioned at the β-carbon of the propanoate backbone. Key features include:

  • Cyclobutane ring: Introduces steric constraints and conformational rigidity, which may influence binding affinity in biological systems .
  • Amino substituent: The 3-amino group may participate in hydrogen bonding or serve as a site for derivatization in drug discovery .

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

ethyl 3-amino-2-cyclobutylpropanoate

InChI

InChI=1S/C9H17NO2/c1-2-12-9(11)8(6-10)7-4-3-5-7/h7-8H,2-6,10H2,1H3

InChI Key

GVLZJBKJVMDKIT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CN)C1CCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-2-cyclobutylpropanoate typically involves the reaction of cyclobutylamine with ethyl acrylate. The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent oxidation. Anhydrous ethanol is used as the solvent, and a catalyst like trifluoromethanesulfonic acid is employed to facilitate the reaction. The mixture is heated in an oil bath at temperatures ranging from 120 to 160 degrees Celsius for 16 to 20 hours. After the reaction, the product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-2-cyclobutylpropanoate undergoes several types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group under strong oxidizing conditions.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Ethyl 3-nitro-2-cyclobutylpropanoate.

    Reduction: Ethyl 3-amino-2-cyclobutylpropanol.

    Substitution: Various N-alkyl or N-acyl derivatives of this compound.

Scientific Research Applications

Ethyl 3-amino-2-cyclobutylpropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-amino-2-cyclobutylpropanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then participate in various biochemical pathways. The cyclobutyl ring provides rigidity to the molecule, affecting its binding affinity and specificity .

Comparison with Similar Compounds

The compound is compared to three structurally related derivatives (Table 1), with critical distinctions in substituent positioning, functional groups, and molecular properties.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Features Key Data Sources
Ethyl 3-amino-2-cyclobutylpropanoate C₉H₁₇NO₂ 171.24 Amino at C3, cyclobutyl at C2, ethyl ester
Ethyl 2-amino-3-cyclobutylpropanoate C₉H₁₇NO₂ 171.24 Amino at C2, cyclobutyl at C3, ethyl ester
Ethyl 2-amino-2-cyclobutyl-3,3,3-trifluoropropanoate hydrochloride C₉H₁₅ClF₃NO₂ 277.67 Trifluoromethyl at C3, cyclobutyl and amino at C2, hydrochloride salt
tert-Butyl 3-amino-2-cyclobutylpropanoate C₁₁H₂₁NO₂ 199.29 Amino at C3, cyclobutyl at C2, tert-butyl ester

Key Differences and Implications

Substituent Positioning
  • For example, the 3-amino isomer may exhibit distinct metabolic stability due to reduced steric hindrance near the ester group .
Ester Group Variations
  • Ethyl vs. tert-butyl esters: The tert-butyl analog (C₁₁H₂₁NO₂) has a bulkier ester group, which may slow hydrolysis rates in vivo compared to the ethyl variant. Predicted collision cross-section (CCS) values for the tert-butyl derivative (152.5–155.3 Ų for [M+H]+) suggest increased molecular surface area, influencing interactions with biological targets .

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